molecular formula C13H18BrNO2 B1429741 Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate CAS No. 1218613-28-5

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

Cat. No. B1429741
M. Wt: 300.19 g/mol
InChI Key: DTOANJXXAAASEK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, also known as 2-(4-bromophenyl)-2-[(propan-2-yl)amino]ethanoic acid, is an organic compound with a molecular formula of C10H13BrN2O2. It is a colorless to yellowish solid that is soluble in organic solvents. This compound has a variety of applications, including being used as a reagent in laboratory experiments and as a precursor for various chemical syntheses.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the synthesis and characterization of compounds structurally related to Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. For instance, the synthesis of related benzofuran derivatives involved alkaline hydrolysis of ethyl acetate precursors, demonstrating the utility of these methods in generating compounds with potential biological activity (Choi et al., 2007). Similarly, the synthesis of substituted phenyl azetidines as potential antimicrobial agents highlights the versatility of related bromophenyl compounds in medicinal chemistry (Doraswamy & Ramana, 2013).

Crystallography and Molecular Structure

The detailed characterization of molecular structures through crystallography provides insight into the properties of these compounds. For example, the study of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate elucidates the orthorhombic crystal structure, offering clues into its potential applications in material science or pharmacology (Sapnakumari et al., 2014).

Chemical Reactions and Mechanisms

The exploration of novel chemical reactions and mechanisms is another area of focus. Research on base-induced intramolecular aza-Michael reactions showcases the synthetic utility of bromophenyl compounds in accessing heterocyclic structures, which are prevalent in many pharmaceutical agents (Ramos et al., 2011). Additionally, studies on the synthesis and glucosidase inhibition of N-arylthiazole-2-amines and their acetate derivatives indicate the potential of these compounds in the development of new therapeutic agents (Babar et al., 2017).

Natural Products and Marine Fungi

Research into natural products has also benefited from the study of compounds related to Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. For instance, the isolation of new compounds from marine fungi suggests the potential of such structures in discovering novel bioactive molecules (Wu et al., 2010).

properties

IUPAC Name

ethyl 2-(4-bromophenyl)-2-(propan-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-4-17-13(16)12(15-9(2)3)10-5-7-11(14)8-6-10/h5-9,12,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOANJXXAAASEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Br)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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